3-nitro-1-propyl-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-nitro-1-propylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-4-8-5-3-6(7-8)9(10)11/h3,5H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOIIAJTJVXWAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Nitro 1 Propyl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of one- and two-dimensional NMR spectra, the precise assignment of each proton and carbon atom in 3-nitro-1-propyl-1H-pyrazole can be achieved.
Proton (¹H) NMR Spectral Analysis of Alkyl and Heteroaromatic Protons
The ¹H NMR spectrum of this compound provides a clear map of the proton environments within the molecule. The spectrum, typically recorded in a deuterated solvent such as chloroform (B151607) (CDCl₃), reveals distinct signals for both the propyl chain and the pyrazole (B372694) ring protons.
The protons of the propyl group exhibit characteristic multiplicities and chemical shifts due to spin-spin coupling with adjacent protons. The terminal methyl (CH₃) protons appear as a triplet, the central methylene (B1212753) (CH₂) protons as a multiplet (specifically a sextet), and the methylene protons directly attached to the pyrazole nitrogen (N-CH₂) as a triplet.
The heteroaromatic region of the spectrum displays two doublets, corresponding to the two protons on the pyrazole ring. The downfield shift of these protons is indicative of their attachment to an electron-deficient aromatic system, a consequence of the electron-withdrawing nature of the nitro group. The coupling between these two protons, evidenced by their doublet splitting, confirms their adjacent positions on the pyrazole ring.
Detailed ¹H NMR spectral data is presented in the table below:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 7.47 | d | 1.8 |
| H-4 | 6.90 | d | 1.8 |
| N-CH₂ | 4.18 | t | 6.9 |
| CH₂ | 1.92-2.00 | m | |
| CH₃ | 0.95 | t | 7.5 |
Data obtained in CDCl₃ at 300 MHz.
Carbon-13 (¹³C) NMR Chemical Shifts and Coupling Patterns
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The spectrum shows distinct signals for each of the six carbon atoms in the molecule.
The carbon atom of the pyrazole ring bearing the nitro group (C-3) is significantly deshielded and appears at a downfield chemical shift. The other two pyrazole ring carbons (C-4 and C-5) resonate at chemical shifts typical for nitrated heterocyclic systems. The three carbon atoms of the propyl chain are observed in the upfield region of the spectrum, with their chemical shifts reflecting their respective positions relative to the electronegative nitrogen atom of the pyrazole ring.
The chemical shifts for the carbon atoms are summarized in the following table:
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-3 | 155.7 |
| C-5 | 132.0 |
| C-4 | 102.8 |
| N-CH₂ | 55.5 |
| CH₂ | 23.5 |
| CH₃ | 10.9 |
Data obtained in CDCl₃ at 75.5 MHz.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. Key expected correlations include the cross-peak between the H-4 and H-5 protons of the pyrazole ring, confirming their neighboring relationship. For the propyl chain, correlations would be observed between the N-CH₂ and the central CH₂ protons, and between the central CH₂ and the terminal CH₃ protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. The expected correlations would link the ¹H signals to their corresponding ¹³C signals: H-4 to C-4, H-5 to C-5, the N-CH₂ protons to the N-CH₂ carbon, the central CH₂ protons to the central CH₂ carbon, and the CH₃ protons to the CH₃ carbon.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Characteristic Vibrational Modes of Nitro and Pyrazole Moieties
The IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of the nitro group and the pyrazole ring.
The nitro (NO₂) group is a strong infrared absorber and typically displays two distinct stretching vibrations:
Asymmetric stretching: Expected in the range of 1500-1560 cm⁻¹.
Symmetric stretching: Expected in the range of 1300-1370 cm⁻¹.
The presence of strong absorption bands in these regions would provide compelling evidence for the nitro functionality.
The pyrazole moiety also gives rise to a series of characteristic vibrations, including:
C=N stretching: Typically observed in the 1500-1650 cm⁻¹ region.
C-H stretching of the aromatic ring: Usually found above 3000 cm⁻¹.
Ring stretching vibrations: A series of bands often in the 1400-1600 cm⁻¹ region.
C-H in-plane and out-of-plane bending: Occurring at lower frequencies.
The specific positions of these bands can be influenced by the substituents on the pyrazole ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a very precise determination of the molecular mass, which can be used to confirm the elemental composition of the molecule. For this compound (C₆H₉N₃O₂), the calculated exact mass for the protonated molecule ([M+H]⁺) is 156.0773. Experimental HRMS data showing a value of 156.0771 for the [M+H]⁺ ion confirms the molecular formula.
While detailed fragmentation studies for this specific compound are not widely reported, the fragmentation of nitropyrazoles generally involves initial cleavages related to the nitro group and the alkyl substituent. Common fragmentation pathways for nitropyrazoles can include:
Loss of the nitro group (NO₂): This would result in a fragment ion corresponding to the 1-propylpyrazole cation.
Cleavage of the propyl chain: Fragmentation of the alkyl group can occur at various points, leading to the loss of ethene (C₂H₄) or a propyl radical (C₃H₇).
Ring fragmentation: The pyrazole ring itself can undergo cleavage, leading to smaller charged fragments.
The analysis of these fragmentation patterns in a mass spectrum would provide further corroboration of the structure of this compound.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry is an essential technique for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high precision. For this compound, with a molecular formula of C₆H₉N₃O₂, HRMS can distinguish its exact mass from other compounds that might have the same nominal mass.
The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element. This calculated value is then compared to the experimentally measured mass. A close correlation between the theoretical and experimental mass, typically within a few parts per million (ppm), confirms the elemental formula. While experimental data for this specific compound is not detailed in the available literature, the principles of the analysis are well-established. For comparison, the parent compound 3-nitro-1H-pyrazole (C₃H₃N₃O₂) has a calculated and observed exact mass of 113.0225 Da. nih.gov
| Element | Symbol | Count | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|---|
| Carbon | C | 6 | 12.000000 | 72.000000 |
| Hydrogen | H | 9 | 1.007825 | 9.070425 |
| Nitrogen | N | 3 | 14.003074 | 42.009222 |
| Oxygen | O | 2 | 15.994915 | 31.989830 |
| Total Calculated Exact Mass | 155.069477 |
X-ray Crystallography for Solid-State Structural Determination
Analysis of Molecular Conformation and Intermolecular Interactions
The molecular conformation of this compound is expected to feature a planar five-membered pyrazole ring, a characteristic of aromatic heterocyclic systems. nih.gov The propyl group attached to the N1 nitrogen atom would exhibit conformational flexibility, likely adopting a staggered arrangement to minimize steric strain.
The orientation of the nitro group relative to the pyrazole ring is a critical conformational feature influenced heavily by intermolecular interactions within the crystal lattice. mdpi.com In many nitroaromatic compounds, the degree of planarity between the nitro group and the aromatic ring is dictated by a balance between electronic conjugation (favoring planarity) and steric hindrance or crystal packing forces (which may cause twisting). mdpi.com
The solid-state structure is stabilized by a network of intermolecular interactions. Key interactions expected for this compound include:
Weak Hydrogen Bonds: C—H···O interactions are common, where hydrogen atoms from the propyl chain or the pyrazole ring act as donors to the electronegative oxygen atoms of the nitro group on an adjacent molecule. researchgate.net
π–π Stacking: The electron-rich pyrazole rings can stack on top of one another, an interaction that helps to stabilize the crystal structure.
Dipole-Dipole Interactions: The highly polar nitro group induces significant dipole moments, leading to electrostatic interactions that play a crucial role in the molecular assembly.
N···O Interactions: Specific short-range interactions between the nitrogen atom of one nitro group and an oxygen atom of another have been observed in similar compounds and are considered important in directing the crystal packing. researchgate.net
These non-covalent interactions are directional and collectively determine the final three-dimensional architecture of the crystal. rsc.orgias.ac.in
Crystal Packing and Supramolecular Architectures of Nitropyrazole Derivatives
The way individual molecules of this compound pack together in the solid state defines its supramolecular architecture. This packing is a direct consequence of the intermolecular forces described previously. mdpi.com Studies on various nitropyrazole derivatives show that the interplay between the pyrazole core, the nitro substituent, and any N-alkyl groups leads to diverse and often complex packing motifs. researchgate.net
In many N-substituted nitropyrazoles, molecules arrange into well-defined patterns such as chains, sheets, or more complex three-dimensional networks. researchgate.net For instance, it is common for the pyrazole rings to form a planar backbone, with the N-alkyl substituents oriented in a way that facilitates efficient packing. The nitro groups are instrumental in this organization, often forming hydrogen-bonded synthons that link molecules together in a predictable manner. The presence and nature of substituents can significantly alter the crystal packing, influencing physical properties of the material.
Computational and Theoretical Investigations of 3 Nitro 1 Propyl 1h Pyrazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry
DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules.
A foundational step in any computational study is the optimization of the molecule's three-dimensional structure to find its most stable energetic state. For 3-nitro-1-propyl-1H-pyrazole, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. Furthermore, a conformational analysis would be necessary to identify different spatial arrangements of the propyl group relative to the pyrazole (B372694) ring and determine their relative stabilities. As of now, no such optimized geometric parameters have been published.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. An analysis for this compound would involve calculating the energies of these orbitals and mapping their spatial distribution. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. Currently, there is no available data on the HOMO-LUMO energies or the energy gap for this compound.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species. For this compound, an MEP map would reveal the electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack. This information, however, has not been computationally determined or published.
Spectroscopic Property Prediction and Validation
Computational methods are also extensively used to predict spectroscopic data, which can then be compared with experimental results for validation.
Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and the vibrational frequencies (infrared and Raman spectra) of a molecule. These predictions are highly dependent on the optimized molecular geometry and the computational method used. For this compound, such theoretical spectroscopic data would be instrumental in confirming its structure and understanding its vibrational modes. To date, no such theoretical predictions have been reported in the scientific literature.
The ultimate validation of a computational model comes from the comparison of its predictions with experimental data. A comprehensive study would involve synthesizing this compound and acquiring its experimental NMR and vibrational spectra. These experimental results would then be compared with the theoretically predicted values. A strong correlation would confirm the accuracy of the computational model and provide a deeper understanding of the molecule's properties. This crucial step of correlating theoretical and experimental data has not been performed for this compound in any published work.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
The dynamic behavior of the 1-propyl group is of particular interest. MD simulations can reveal the rotational freedom around the C-N bonds connecting the propyl group to the pyrazole ring and the conformational changes within the propyl chain itself. This information is crucial for understanding how the molecule might interact with its environment or other molecules. Similarly, the movement of the 3-nitro group can be analyzed to understand its influence on the electronic properties and reactivity of the pyrazole ring.
| Parameter | Description | Significance |
|---|---|---|
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the structural stability of the molecule. |
| Radius of Gyration (Rg) | Measures the compactness of the molecule. | Provides insights into conformational changes. |
| Dihedral Angle Analysis | Monitors the rotation around specific bonds, such as those in the propyl chain. | Characterizes the conformational flexibility of the substituent groups. |
| Radial Distribution Functions (RDFs) | Describes how the density of surrounding atoms or molecules varies as a function of distance from a central atom. | Reveals information about intermolecular interactions in a condensed phase. |
Reactivity Prediction and Reaction Mechanism Studies
Computational chemistry offers powerful tools to predict the reactivity of molecules and to elucidate the mechanisms of chemical reactions. eurasianjournals.com For this compound, these methods can identify the most likely sites for chemical attack and map out the energetic profiles of potential reaction pathways.
The reactivity of the pyrazole ring is influenced by the electronic effects of its substituents. The pyrazole ring itself possesses both nucleophilic and electrophilic characteristics. The nitrogen atoms can act as nucleophilic centers, while the carbon atoms can be either nucleophilic or electrophilic depending on the substitution pattern. researchgate.net
In this compound, the nitro group (-NO2) is a strong electron-withdrawing group. This effect significantly deactivates the pyrazole ring towards electrophilic attack and enhances its susceptibility to nucleophilic attack. Conversely, the propyl group (-C3H7) is a weak electron-donating group, which has a much smaller electronic influence compared to the nitro group.
Computational methods like Density Functional Theory (DFT) can be used to calculate molecular electrostatic potential (MEP) maps and Fukui functions. These tools help to visualize and quantify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Nucleophilic Sites: The pyridine-like nitrogen atom (N2) of the pyrazole ring is expected to be a primary nucleophilic center. researchgate.net The oxygen atoms of the nitro group also possess lone pairs and can act as nucleophilic sites.
Electrophilic Sites: The presence of the electron-withdrawing nitro group makes the carbon atoms of the pyrazole ring, particularly C4 and C5, more electrophilic and thus more susceptible to nucleophilic attack. researchgate.net The nitrogen atom of the nitro group is also an electrophilic center.
| Site Type | Predicted Location(s) | Reasoning |
|---|---|---|
| Nucleophilic | N2 atom of the pyrazole ring, Oxygen atoms of the nitro group | Presence of lone pair electrons. |
| Electrophilic | C4 and C5 atoms of the pyrazole ring, Nitrogen atom of the nitro group | Electron-withdrawing effect of the nitro group. |
Once potential reaction pathways are proposed based on the identified reactive sites, computational methods can be employed to study the reaction mechanisms in detail. This involves locating the transition state (TS) for each step of the reaction and calculating the activation energies. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
For instance, in a nucleophilic aromatic substitution reaction on the pyrazole ring of this compound, the reaction pathway would involve the attack of a nucleophile on one of the electrophilic carbon atoms, leading to the formation of a high-energy intermediate (Meisenheimer complex), followed by the departure of a leaving group. Computational analysis can determine the geometry of the transition state and the energy of this intermediate, providing a complete energetic profile of the reaction.
Chemical Transformations and Reactivity Studies of 3 Nitro 1 Propyl 1h Pyrazole
Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring System
The pyrazole ring possesses aromatic character and can undergo electrophilic aromatic substitution (EAS). However, the rate and regioselectivity of such reactions on 3-nitro-1-propyl-1H-pyrazole are strongly influenced by the existing substituents. The reaction generally involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. nih.gov
The outcome of electrophilic substitution on the this compound ring is determined by the combined directing effects of the N-propyl and C-nitro groups.
N-Propyl Group: As an alkyl group, the 1-propyl substituent is weakly activating and directs incoming electrophiles to the ortho and para positions. In the context of the pyrazole ring, this would favor substitution at the C5 and C3 positions. Since C3 is already substituted, this effect primarily directs towards C5.
C-Nitro Group: The 3-nitro group is a powerful deactivating group due to its strong electron-withdrawing nature, both through induction and resonance. This deactivation significantly reduces the nucleophilicity of the pyrazole ring, making electrophilic substitution reactions challenging to achieve. In benzene (B151609) systems, nitro groups are established meta-directors. libretexts.org In the 3-substituted pyrazole system, this would favor substitution at the C5 position.
| Position | Influence of N1-Propyl (Activating) | Influence of C3-Nitro (Deactivating) | Predicted Outcome |
| C4 | Neutral | Strongly Disfavored (ortho) | Unlikely |
| C5 | Favored (ortho) | Favored (meta) | Most Probable Site |
Nucleophilic Displacement and Reduction Reactions of the Nitro Group
The nitro group is a versatile functional group that can undergo various transformations, most notably reduction to an amine. This conversion is a cornerstone of synthetic chemistry for introducing nitrogen-based functionalities.
The reduction of the nitro group in this compound to form 1-propyl-1H-pyrazol-3-amine is a key transformation. uni.lu This reaction can be accomplished using several standard methodologies, chosen based on the desired selectivity and tolerance of other functional groups.
Commonly employed methods include:
Catalytic Hydrogenation: This is a clean and efficient method, often utilizing a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. The reaction is typically carried out under an atmosphere of hydrogen gas. google.comgoogle.com
Metal-Acid Systems: Classic reduction methods involve the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). Tin(II) chloride (SnCl₂) is also a widely used reagent for this purpose.
The general reaction is as follows: this compound + [Reducing Agent] → 1-propyl-1H-pyrazol-3-amine
| Reducing System | Typical Conditions | Notes |
| H₂ / Pd/C | Methanol or Ethanol solvent, room temp. to 50°C, 1-5 atm H₂ | High efficiency, but may reduce other functional groups (e.g., alkenes, alkynes). |
| Fe / HCl | Ethanol/Water solvent, reflux | Inexpensive and effective for large-scale synthesis. |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate solvent, reflux | A milder alternative, often used for substrates with acid-sensitive groups. |
| Zn / CH₃COOH | Acetic acid solvent, moderate temperature | Provides a mild method for reducing nitro groups. |
The reduction of the nitro group can be controlled to yield intermediates other than the amine, such as hydroxylamines or nitroso compounds, by using specific reagents or carefully controlling reaction conditions. For instance, using zinc dust with ammonium (B1175870) chloride can lead to the formation of the corresponding hydroxylamine.
Furthermore, the amine product (1-propyl-1H-pyrazol-3-amine) is a versatile intermediate for further functionalization. For example, it can undergo diazotization upon treatment with nitrous acid (e.g., from NaNO₂/HCl) to form a diazonium salt. This intermediate can then be subjected to a variety of subsequent reactions, such as Sandmeyer reactions, to introduce halides (Cl, Br), cyano (CN), or hydroxyl (OH) groups at the C3 position.
Cross-Coupling Reactions for C-C, C-N, and C-Heteroatom Bond Formation
Cross-coupling reactions are powerful tools for forming new bonds. While this compound itself is not directly suitable for many common cross-coupling reactions, it can be derivatized or, in some modern methods, used directly.
A novel, transition-metal-free approach allows for the direct C-N coupling of nitroarenes with boronic acids. nih.govorganic-chemistry.org This reaction, catalyzed by a small-ring organophosphorus compound and using a silane (B1218182) reductant, directly converts the nitro group into a new C-N bond. scientificupdate.commit.eduorganic-chemistry.org This method is chemoselective for the nitro group, leaving other potential reactive sites like halides untouched. mit.edu
The widely used palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, require an electrophilic partner, typically an aryl or vinyl halide (or triflate). nih.govwikipedia.org To utilize these reactions, this compound must first be halogenated, for instance, at the C4 or C5 position through an electrophilic halogenation reaction.
Assuming the formation of a 4-iodo or 4-bromo derivative (4-halo-3-nitro-1-propyl-1H-pyrazole), this intermediate can then participate in various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction would couple the 4-halo-3-nitro-1-propyl-1H-pyrazole with a boronic acid or ester to form a new C-C bond, yielding a 4-aryl- or 4-vinyl-3-nitro-1-propyl-1H-pyrazole. ccspublishing.org.cnresearchgate.net
Sonogashira Coupling: This reaction involves coupling the 4-halo-3-nitro-1-propyl-1H-pyrazole with a terminal alkyne to create a C-C bond, resulting in a 4-alkynyl-3-nitro-1-propyl-1H-pyrazole. organic-chemistry.orglibretexts.orgresearchgate.net
| Reaction | Coupling Partner | Catalyst/Conditions (Typical) | Product Type |
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O | 4-Aryl-3-nitro-1-propyl-1H-pyrazole |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂, CuI, Base (e.g., Et₃N) | 4-Alkynyl-3-nitro-1-propyl-1H-pyrazole |
Ligand Design and Catalyst Performance in Cross-Coupling
The utility of pyrazole derivatives as ligands in transition metal catalysis is well-established, and the introduction of a nitro group, as seen in this compound, offers unique electronic properties that can influence catalytic activity. The electron-withdrawing nature of the nitro group can modulate the electron density on the pyrazole ring, which in turn affects the metal-ligand bond strength and the stability of the resulting catalyst complex.
Recent studies have explored the synthesis of Schiff bases derived from nitrophenylpyrazoles for use as ligands in palladium-catalyzed cross-coupling reactions. researchgate.net These ligands, when coordinated to palladium, have formed active catalysts for the Mizoroki-Heck reaction, which is a cornerstone of C-C bond formation. researchgate.net The pyrazole ring's π-excédent nature allows it to transfer negative charge density to substituents like the nitro group. This electronic feature can facilitate the transfer of charge density from the dπ orbitals of a metal like palladium to the pπ* orbitals of the pyrazole ring, creating a strong and stable metal-N-pyrazole bond. researchgate.net This stability is crucial for catalyst performance, especially under high-temperature conditions. researchgate.net
For instance, palladium complexes of nitrophenylpyrazole-derived Schiff bases have demonstrated high activity and selectivity in the Mizoroki-Heck coupling of styrene (B11656) with iodo- and bromobenzaldehydes. researchgate.net This suggests that ligands structurally related to this compound could be designed to create robust and efficient palladium catalysts.
Beyond their role as ligands, nitropyrazoles can also act as substrates in cross-coupling reactions. A novel route to thermally stable energetic materials involves a Suzuki cross-coupling reaction with 4-bromo-3,5-dinitro-1H-pyrazole. researchgate.net This highlights the ability of the pyrazole core, even when deactivated by multiple nitro groups, to participate in fundamental C-C bond-forming reactions. Furthermore, the broader field of cross-coupling has seen the emergence of nitroarenes as viable electrophilic partners, where the C-NO2 bond is activated by a palladium catalyst. mdpi.comchemrxiv.org This opens up the possibility of using the nitro group of this compound as a handle for functionalization.
The following table summarizes key findings in the application of nitropyrazole derivatives in cross-coupling reactions.
| Reaction Type | Role of Nitropyrazole | Catalyst System | Key Findings |
| Mizoroki-Heck | Ligand (Schiff base derivative) | Palladium(II) complexes | High activity and selectivity in the coupling of styrene with aryl halides. researchgate.net |
| Suzuki-Miyaura | Substrate (4-bromo-3,5-dinitro-1H-pyrazole) | Not specified | Successful C-C coupling to synthesize energetic materials. researchgate.net |
| General Cross-Coupling | Electrophilic Partner (as a nitroarene analog) | Palladium with bulky biarylphosphine ligands | The C-NO2 bond can be activated for cross-coupling, similar to aryl halides. mdpi.comchemrxiv.org |
Cycloaddition Reactions and Annulation Strategies
Cycloaddition reactions, particularly [3+2] cycloadditions, are a fundamental and widely used method for the synthesis of the pyrazole ring itself. nih.govnih.govorganic-chemistry.org These reactions typically involve the reaction of a 1,3-dipole (like a diazo compound or a nitrilimine) with a dipolarophile (such as an alkyne or alkene). researchgate.netwikipedia.org While this is the primary route to pyrazoles, the pre-formed this compound ring can also serve as a building block for more complex fused heterocyclic systems through annulation strategies.
Annulation involves the construction of a new ring fused to an existing one. For pyrazoles, this provides a pathway to bicyclic and polycyclic systems with diverse chemical and biological properties. A notable example is the synthesis of pyrazolo[3,4-d] researchgate.netresearchgate.netnih.govtriazines from a functionalized pyrazole precursor. beilstein-journals.org This strategy involves the chemical modification of the pyrazole ring, followed by a cyclization reaction that forms the new, fused triazine ring.
The synthesis of these nitrogen-rich heterocycles began with 3-amino-1H-pyrazole-4-carbonitrile, which was converted into a triazene. This intermediate then underwent further reactions, including amidation and a key cyclative cleavage step, to yield the final pyrazolo[3,4-d] researchgate.netresearchgate.netnih.govtriazine core. beilstein-journals.org This demonstrates that a substituted pyrazole, analogous to this compound, can be a versatile starting material for constructing more elaborate molecular architectures. The nitro group on the pyrazole ring could potentially influence the regioselectivity of such annulation reactions or could be used as a functional handle for subsequent transformations.
The table below outlines different cycloaddition and annulation approaches related to pyrazole chemistry.
| Reaction Type | Description | Starting Materials | Product |
| [3+2] Dipolar Cycloaddition | A common method for synthesizing the pyrazole ring. nih.govnih.govorganic-chemistry.orgresearchgate.net | Diazo compounds and alkynes/alkenes. researchgate.net | Substituted pyrazoles. |
| Annulation via Cyclative Cleavage | Construction of a fused ring system onto a pre-existing pyrazole. beilstein-journals.org | 3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile. beilstein-journals.org | Pyrazolo[3,4-d] researchgate.netresearchgate.netnih.govtriazines. beilstein-journals.org |
| Annulation of Purine (B94841) Derivatives | Synthesis of bicyclic pyrazoles from more complex heterocycles. researchgate.net | A functionalized purine derivative and hydrazine. researchgate.net | A pyrazole-fused system. researchgate.net |
Future Research Directions and Advanced Applications in Chemical Sciences
Development of Novel Synthetic Routes with Enhanced Sustainability
Future research will likely focus on developing green and sustainable synthetic methodologies for 3-nitro-1-propyl-1H-pyrazole, moving away from conventional routes that often involve harsh conditions and hazardous materials. nih.govbenthamdirect.com Traditional synthesis of related compounds like 3-nitropyrazole can involve toxic, high-boiling point solvents such as benzonitrile (B105546) or n-octanol. guidechem.comnih.govchemicalbook.com A key goal is to replace these with more environmentally benign alternatives. nih.govresearchgate.net
Promising sustainable approaches for pyrazole (B372694) synthesis that could be adapted include:
Aqueous-based methods: Utilizing water as a solvent is a cornerstone of green chemistry, and protocols using water for pyrazole synthesis are being actively developed. thieme-connect.com
Microwave and ultrasound assistance: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption. benthamdirect.com
One-pot syntheses: Combining multiple reaction steps into a single procedure, such as the direct nitration and rearrangement of a pyrazole precursor in a hydrothermal reactor, minimizes waste and simplifies purification. guidechem.com
By focusing on these green chemistry principles, future synthetic routes for this compound can be made safer, more efficient, and environmentally responsible. nih.gov
Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches
| Parameter | Conventional Methods | Sustainable Future Directions |
|---|---|---|
| Solvents | High-boiling point organic solvents (e.g., benzonitrile) | Water, green solvents, or solvent-free conditions |
| Energy Source | Conventional heating | Microwave irradiation, sonication |
| Process | Multi-step with intermediate isolation | One-pot, multicomponent reactions |
| Catalysts | Stoichiometric hazardous reagents | Recyclable, non-toxic catalysts |
| Environmental Impact | Higher waste generation and toxicity | Reduced waste, lower toxicity, atom-economical |
Exploration of Advanced Characterization Techniques for In-Situ Monitoring
A deeper understanding of the formation and behavior of this compound requires the use of advanced, real-time characterization techniques. In-situ monitoring provides critical data on reaction kinetics, the formation of transient intermediates, and decomposition pathways, which is essential for optimizing synthesis and ensuring safety, particularly when dealing with energetic materials. mt.comlanl.gov
Future research directions in this area include:
In-situ Spectroscopy: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to track the concentration of reactants, intermediates, and products in real-time during synthesis, enabling precise control over reaction conditions. mt.comspectroscopyonline.com
Flow Chemistry Monitoring: Continuous flow reactors offer enhanced safety and control for energetic reactions like nitration. beilstein-journals.org Integrating spectroscopic monitoring into these systems allows for the immediate detection of process deviations and helps to avoid runaway reactions. beilstein-journals.org
Thermal Decomposition Analysis: For energetic materials, understanding thermal stability is crucial. mdpi.com Advanced techniques such as coupled Differential Scanning Calorimetry-Thermogravimetric Analysis (DSC-TG) linked to mass spectrometry (MS) and FTIR can provide detailed, real-time analysis of the gaseous products evolved during decomposition, offering insights into the material's breakdown mechanism. mdpi.com
These advanced methods will provide a comprehensive picture of the lifecycle of this compound, from its synthesis to its decomposition, facilitating the development of robust and safe processes. lanl.govmdpi.com
Expansion of Computational Methodologies for Complex Reactivity Modeling
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules. researchgate.netnih.gov Expanding these methodologies to this compound can accelerate research by guiding experimental efforts.
Key areas for future computational investigation include:
Structural and Electronic Properties: DFT calculations can determine the optimized molecular geometry, electronic structure, and molecular electrostatic potential (MEP) maps. nih.gov This information helps to identify reactive sites and predict how the molecule will interact with other species. nih.govresearchgate.net
Energetic Performance Prediction: For applications in energetic materials, computational models can estimate crucial parameters like density, heat of formation, detonation velocity, and pressure. researchgate.netresearchgate.net These predictions allow for the virtual screening of novel derivatives with potentially superior performance.
Reaction Mechanism and Kinetics: Modeling reaction pathways, such as nitration or decomposition, can elucidate complex mechanisms and identify rate-determining steps. mdpi.com This knowledge is vital for optimizing synthetic conditions and understanding stability. mdpi.com
Spectroscopic Analysis: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the characterization and structural confirmation of newly synthesized compounds and their derivatives. nih.gov
By leveraging these computational tools, researchers can gain deep insights into the fundamental properties of this compound, enabling a more rational design of experiments and applications. mdpi.comresearchgate.net
Table 2: Properties of Nitropyrazoles Investigated by DFT
| Property | Significance | Computational Method |
|---|---|---|
| Molecular Geometry | Predicts the 3D structure and stability | Geometry Optimization |
| Heat of Formation | Indicates the energy content of the molecule | Isodesmic Reactions |
| Bond Dissociation Energy | Helps to assess thermal stability and trigger bonds | Energy Calculations |
| HOMO-LUMO Gap | Relates to chemical reactivity and electronic properties | Frontier Molecular Orbital Analysis |
| Detonation Velocity/Pressure | Predicts performance as an energetic material | Kamlet-Jacobs Equations |
Design and Synthesis of Derivatives for Advanced Material Science Applications
The this compound scaffold is a versatile building block for creating new functional materials, particularly in the field of energetic materials. mdpi.comnih.gov The combination of the nitro group (an explosophore) and the pyrazole ring (which imparts thermal stability and high nitrogen content) makes it an attractive starting point for designing next-generation materials. mdpi.comguidechem.com
Future research will likely explore the synthesis of derivatives by modifying the pyrazole ring or the propyl side chain to fine-tune its properties. Potential strategies include:
Introduction of Additional Energetic Groups: Adding further nitro, dinitromethyl, or azido (B1232118) groups to the pyrazole ring can significantly enhance the energy density and detonation performance of the resulting compound. nih.govrsc.org
Formation of Energetic Salts: The acidic proton on the pyrazole ring (if present) can be reacted with nitrogen-rich bases to form energetic salts, which often exhibit improved thermal stability and reduced sensitivity compared to their neutral counterparts. nih.gov
Linking to Other Heterocycles: Connecting the nitropyrazole unit to other nitrogen-rich heterocyclic rings, such as tetrazoles or triazines, can create compounds with exceptionally high nitrogen content, leading to high heats of formation and the generation of large volumes of gas upon decomposition. nih.gov
These synthetic modifications could lead to the development of advanced materials such as insensitive high explosives, melt-castable explosives, or green primary explosives. nih.govrsc.org
Integration of this compound into Supramolecular Architectures
The field of crystal engineering leverages non-covalent interactions to design and construct well-ordered, solid-state structures with specific functions. Pyrazole derivatives are excellent candidates for building supramolecular assemblies due to their ability to form robust hydrogen bonds. researchgate.netresearchgate.net
Future investigations into this compound could explore its self-assembly behavior:
Hydrogen Bonding Motifs: The pyrazole ring contains both hydrogen bond donors (N-H, if present) and acceptors (pyridine-like nitrogen). These sites can direct the formation of predictable supramolecular motifs such as dimers, trimers, tetramers, and extended chains (catemers). researchgate.netnih.govnih.gov
Co-crystallization: By co-crystallizing this compound with other molecules (co-formers), it may be possible to create new multi-component materials. This strategy is often used to modify the physical properties of a compound, such as its stability or sensitivity in the case of energetic materials.
Understanding and controlling the self-assembly of this molecule could lead to the rational design of crystalline materials with tailored properties for various applications in materials science. mdpi.com
Q & A
Q. What are the standard synthetic routes for preparing 3-nitro-1-propyl-1H-pyrazole, and how are reaction conditions optimized?
The synthesis of this compound typically involves multi-step functionalization of the pyrazole core. Common methods include:
- Nitro-group introduction : Direct nitration of the pyrazole ring using nitric acid or mixed acids (HNO₃/H₂SO₄), with temperature control (0–5°C) to minimize side reactions.
- Propyl-group substitution : Alkylation of the pyrazole nitrogen using 1-bromopropane or propanol under basic conditions (e.g., K₂CO₃ in DMF) . Optimization focuses on solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios (excess alkylating agent improves yield), and purification via column chromatography or recrystallization.
Q. Which spectroscopic techniques are routinely used to characterize this compound?
Standard characterization includes:
- ¹H/¹³C NMR : To confirm propyl-chain integration (δ ~0.9–1.6 ppm for CH₃ and CH₂ groups) and nitro-group positioning (ring proton deshielding).
- IR spectroscopy : Detection of NO₂ asymmetric stretching (~1520 cm⁻¹) and C-N pyrazole ring vibrations (~1600 cm⁻¹).
- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify structural integrity .
Q. What biological activities are associated with nitro-substituted pyrazole derivatives?
Nitro-pyrazoles exhibit anti-inflammatory, antimicrobial, and potential kinase-inhibitory activities. For example:
- Anti-inflammatory : Inhibition of carrageenan-induced paw edema in rodent models via COX-2 suppression.
- Antimicrobial : Broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) due to nitro-group electron-withdrawing effects enhancing membrane penetration .
Advanced Research Questions
Q. How does regioselectivity challenge the synthesis of this compound, and what strategies mitigate this?
Regioselectivity arises during nitration and alkylation due to competing N1/N2 substitution. Mitigation strategies include:
- Directed metalation : Use of bulky bases (e.g., LDA) to deprotonate specific ring positions before electrophilic attack.
- Protecting groups : Temporary protection of reactive sites (e.g., silylation) to direct substitution to the desired position . Computational modeling (DFT) predicts reaction pathways, guiding experimental design .
Q. What advanced mass spectrometry techniques elucidate fragmentation pathways of this compound derivatives?
ESI-MS/MS with collision-activated dissociation (CAD) reveals unusual fragmentation patterns:
Q. How do high-pressure conditions affect the structural stability of nitro-pyrazoles?
High-pressure X-ray diffraction (up to 10 GPa) shows:
Q. What computational methods predict the reactivity of this compound in medicinal chemistry?
Density Functional Theory (DFT) :
- Calculates Fukui indices to identify electrophilic/nucleophilic sites for functionalization.
- Simulates binding affinities to biological targets (e.g., kinases) via molecular docking (AutoDock/Vina) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
